REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([O:11][S:12]([C:15]([F:18])([F:17])[F:16])(=[O:14])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Br:25]Br>C(Cl)(Cl)(Cl)Cl>[Br:25][C:3]1[CH:2]=[N:1][C:10]2[C:5]([CH:4]=1)=[CH:6][C:7]([O:11][S:12]([C:15]([F:18])([F:16])[F:17])(=[O:13])=[O:14])=[CH:8][CH:9]=2
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The liquid in the flask was decanted
|
Type
|
WASH
|
Details
|
washed with NaHCO3 and water
|
Type
|
ADDITION
|
Details
|
The dark solid on the bottom of the flask was treated with NaHCO3 and dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water again
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
before being evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (10/1˜1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC2=CC=C(C=C2C1)OS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |